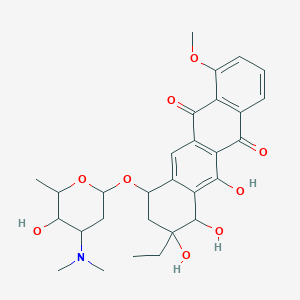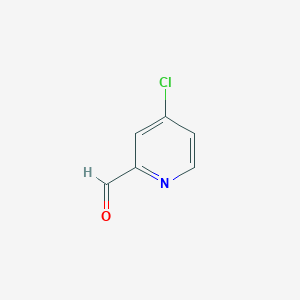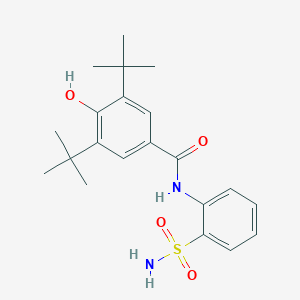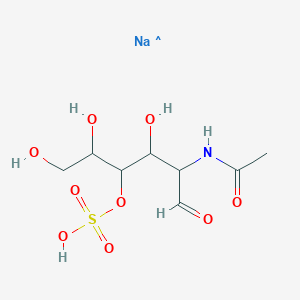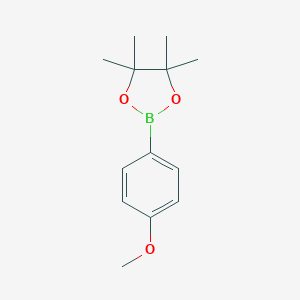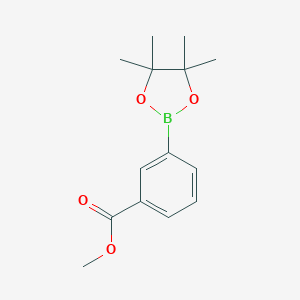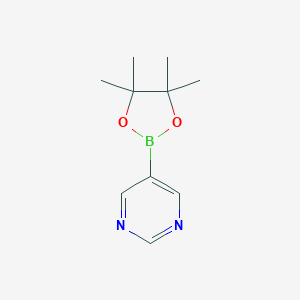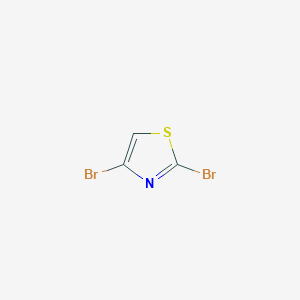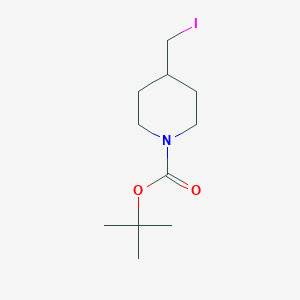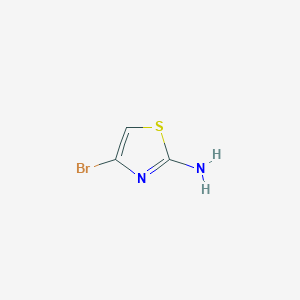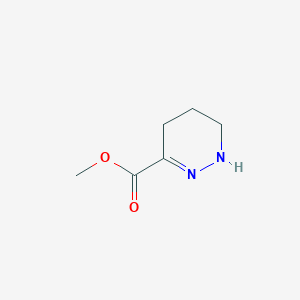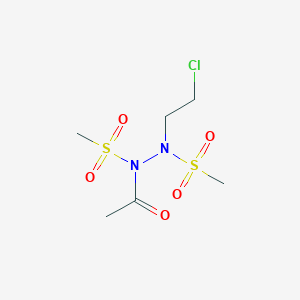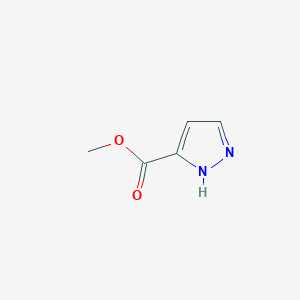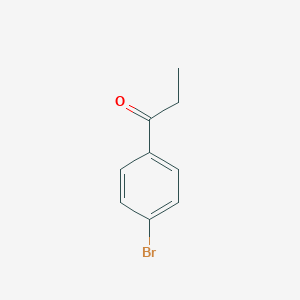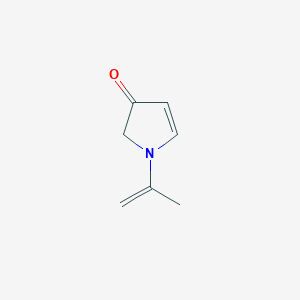
1-Prop-1-en-2-yl-2H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-1-en-2-yl-2H-pyrrol-3-one, also known as 3-(1-propenyl)-2H-pyrrol-3-one, is a chemical compound with the molecular formula C7H7NO. It is an organic compound that is commonly used in scientific research for its various properties and applications.
Wirkmechanismus
The mechanism of action of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of various enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to scavenge free radicals and inhibit lipid peroxidation.
Biochemische Und Physiologische Effekte
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1. Moreover, it has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it readily available for research purposes. Moreover, it exhibits various biological activities, making it a potential candidate for the development of new drugs. However, its limitations include its potential toxicity and lack of specificity, which may limit its use in certain applications.
Zukünftige Richtungen
There are various future directions for the research on 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. One of the directions is the exploration of its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. Moreover, its potential use as a starting material for the synthesis of new heterocyclic compounds can be further investigated. Additionally, the development of more specific analogs of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone may enhance its potential applications in various fields of research.
Conclusion
In conclusion, 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is a chemical compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the discovery of new biological activities.
Synthesemethoden
The synthesis of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone can be achieved by various methods. One of the commonly used methods is the reaction between 1,4-diketones and primary amines. For example, the reaction between 1,4-cyclohexanedione and allylamine can yield 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. Another method involves the reaction between α,β-unsaturated aldehydes and hydroxylamine hydrochloride, followed by the cyclization of the resulting oxime.
Wissenschaftliche Forschungsanwendungen
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various scientific research applications. It is commonly used as a starting material for the synthesis of various heterocyclic compounds. It has also been found to exhibit antibacterial, antifungal, and antiviral activities. Moreover, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
150907-29-2 |
|---|---|
Produktname |
1-Prop-1-en-2-yl-2H-pyrrol-3-one |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1-prop-1-en-2-yl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3 |
InChI-Schlüssel |
VUQVCEDWMXNCQU-UHFFFAOYSA-N |
SMILES |
CC(=C)N1CC(=O)C=C1 |
Kanonische SMILES |
CC(=C)N1CC(=O)C=C1 |
Synonyme |
3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



